5-Bromo-6-(bromomethyl)benzo[d][1,3]dioxole
Description
Chemical Identity and Classification
5-Bromo-6-(bromomethyl)benzo[d]dioxole is an organic compound classified as a benzene derivative and heterocyclic compound containing the methylenedioxy functional group. The compound possesses the molecular formula C8H6Br2O2 and exhibits a molecular weight of 293.94 grams per mole. According to the International Union of Pure and Applied Chemistry nomenclature system, the compound is systematically named 5-bromo-6-(bromomethyl)-1,3-benzodioxole.
The chemical structure features a benzodioxole core with two distinct bromine substitutions: one bromine atom directly attached to the benzene ring at position 5, and a bromomethyl group (-CH2Br) attached at position 6. The compound is characterized by specific structural identifiers including the Simplified Molecular Input Line Entry System representation: C1OC2=C(O1)C=C(C(=C2)CBr)Br. The International Chemical Identifier string provides additional structural specificity: InChI=1S/C8H6Br2O2/c9-3-5-1-7-8(2-6(5)10)12-4-11-7/h1-2H,3-4H2.
The compound exhibits distinct physical properties consistent with its chemical structure. At standard temperature and pressure conditions, 5-bromo-6-(bromomethyl)benzo[d]dioxole appears as a white solid. The compound demonstrates a calculated boiling point of 322.9 degrees Celsius at 760 millimeters of mercury pressure and possesses a density of 2.009 grams per cubic centimeter. The logarithm of the partition coefficient between octanol and water is calculated as 3.07270, indicating moderate lipophilicity.
Historical Context and Development
The development of 5-bromo-6-(bromomethyl)benzo[d]dioxole is intrinsically linked to the broader exploration of benzodioxole derivatives in synthetic and medicinal chemistry. The compound was first documented in chemical databases in 2007, with subsequent modifications to its chemical profile occurring as recently as 2025. The creation date of December 5, 2007, in the PubChem database marks the formal recognition of this compound within the scientific literature.
The synthetic methodology for producing this compound has evolved through various approaches, with bromination reactions being the predominant method. Early synthetic routes involved the bromination of precursor compounds using molecular bromine as the brominating agent. A notable synthetic procedure documented involves the treatment of piperonal alcohol with bromine in chloroform at elevated temperatures of 60 degrees Celsius for 12 hours, yielding the desired dibrominated product with quantitative efficiency.
The compound has garnered attention within the pharmaceutical research community, as evidenced by its submission to the National Cancer Institute for testing and evaluation, receiving the Cancer Chemotherapy National Service Center number 15640. This designation reflects the compound's potential significance in cancer research applications and its inclusion in comprehensive screening programs for therapeutic agent development.
Position in the Benzodioxole Family
5-Bromo-6-(bromomethyl)benzo[d]dioxole occupies a distinctive position within the benzodioxole family of compounds, which are characterized by the presence of a methylenedioxy functional group attached to a benzene ring. The benzodioxole scaffold, also known as 1,3-benzodioxole or 1,2-methylenedioxybenzene, serves as the foundational structure for numerous bioactive compounds found in pesticides and pharmaceuticals.
The methylenedioxy group imparts unique electronic and steric properties to the benzene ring, influencing both the chemical reactivity and biological activity of derivatives. Within this family, 5-bromo-6-(bromomethyl)benzo[d]dioxole is distinguished by its dual bromination pattern, which significantly enhances its reactivity compared to non-halogenated analogs. This enhanced reactivity has been demonstrated through comparative studies showing superior biological activities relative to non-brominated benzodioxole derivatives.
Related compounds within the benzodioxole family include piperonal, safrole, and various methylenedioxyphenyl derivatives that find applications in fragrance, pharmaceutical, and research industries. The strategic placement of bromine substituents in 5-bromo-6-(bromomethyl)benzo[d]dioxole differentiates it from other family members by providing multiple reactive sites for further chemical elaboration.
The compound's position within this chemical family is further emphasized by its relationship to other halogenated benzodioxole derivatives, such as 5-(bromomethyl)-6-chloro-1,3-benzodioxole and 5-bromo-6-nitro-1,3-benzodioxole. These structural analogs demonstrate the versatility of the benzodioxole scaffold for accommodating various functional groups while maintaining the core heterocyclic framework.
Significance in Organic Chemistry Research
The significance of 5-bromo-6-(bromomethyl)benzo[d]dioxole in organic chemistry research stems from its exceptional utility as a versatile synthetic intermediate and its demonstrated biological activities. The compound serves as a valuable alkylating agent due to the presence of reactive bromine substituents, enabling its participation in numerous chemical transformations.
Research investigations have established the compound's effectiveness in deconjugative alpha-alkylation reactions of cyclohexenecarboxaldehydes. These studies have demonstrated the compound's ability to participate in complex synthetic sequences, highlighting its value in constructing sophisticated molecular architectures. The preparation of various alkyl bromide derivatives from this compound has been documented, showcasing its versatility as a synthetic building block.
The biological significance of the compound has been extensively documented through research demonstrating its antitumor properties against multiple human cancer cell lines. Comparative studies have revealed that brominated benzodioxole derivatives, including 5-bromo-6-(bromomethyl)benzo[d]dioxole, exhibit enhanced cytotoxic effects compared to their non-brominated counterparts. Specific investigations have shown promising activity against A549 lung carcinoma and MCF7 breast adenocarcinoma cell lines, with half-maximal inhibitory concentration values significantly lower than non-brominated analogs.
Additionally, the compound has demonstrated antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of antimicrobial action is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways, further expanding its potential applications in therapeutic development.
Nomenclature and Structural Identification
The nomenclature of 5-bromo-6-(bromomethyl)benzo[d]dioxole reflects the systematic naming conventions established by the International Union of Pure and Applied Chemistry. The compound is recognized by multiple synonymous names that emphasize different aspects of its chemical structure. Alternative nomenclature includes 5-bromo-6-(bromomethyl)-1,3-benzodioxole, 5-bromo-6-(bromomethyl)-2H-1,3-benzodioxole, and 5-bromo-6-(bromomethyl)-1,3-dioxaindane.
The structural identification of the compound is facilitated through various chemical descriptors and identification codes. The International Chemical Identifier Key, designated as FDCXAYVCUJDBJU-UHFFFAOYSA-N, provides a unique textual identifier for the compound's structure. The compound is catalogued under multiple database systems, including the PubChem Compound Identifier 95063 and the MDL number MFCD00230428.
| Identification System | Code/Number |
|---|---|
| Chemical Abstracts Service Number | 5434-47-9 |
| PubChem Compound Identifier | 95063 |
| MDL Number | MFCD00230428 |
| ChemSpider Identifier | 4953889 |
| International Chemical Identifier Key | FDCXAYVCUJDBJU-UHFFFAOYSA-N |
The compound's structural representation encompasses multiple standardized formats utilized in chemical informatics and database systems. The Simplified Molecular Input Line Entry System notation, C1OC2=C(O1)C=C(C(=C2)CBr)Br, provides a linear text representation of the molecular structure. The complete International Chemical Identifier string, InChI=1S/C8H6Br2O2/c9-3-5-1-7-8(2-6(5)10)12-4-11-7/h1-2H,3-4H2, offers detailed connectivity information including atomic positions and hydrogen atom assignments.
The systematic structural analysis reveals that the compound contains 12 heavy atoms with a single rotatable bond, contributing to its relatively rigid molecular architecture. The polar surface area is calculated as 18 square angstroms, with two hydrogen bond acceptors and no hydrogen bond donors, reflecting the compound's moderate polarity characteristics. The carbon bond saturation parameter, represented as Fsp3, equals 0.25, indicating a predominantly aromatic character with limited aliphatic substitution.
Properties
IUPAC Name |
5-bromo-6-(bromomethyl)-1,3-benzodioxole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Br2O2/c9-3-5-1-7-8(2-6(5)10)12-4-11-7/h1-2H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDCXAYVCUJDBJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)CBr)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Br2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90202713 | |
| Record name | Toluene, alpha,2-dibromo-4,5-methylenedioxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90202713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5434-47-9 | |
| Record name | 5-Bromo-6-(bromomethyl)-1,3-benzodioxole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5434-47-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-6-(bromomethyl)-1,3-benzodioxole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005434479 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5434-47-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15640 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Toluene, alpha,2-dibromo-4,5-methylenedioxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90202713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromo-6-bromomethyl-1,3-benzodioxole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-BROMO-6-(BROMOMETHYL)-1,3-BENZODIOXOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3YPQ3WT85L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Biological Activity
5-Bromo-6-(bromomethyl)benzo[d][1,3]dioxole is an organic compound with significant potential in medicinal chemistry due to its unique structural features. This compound, characterized by its two bromine substituents, has shown various biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a detailed overview of its biological activity, supported by research findings and case studies.
- Molecular Formula : C₈H₆Br₂O₂
- Molecular Weight : 293.94 g/mol
- Purity : Typically around 95% .
Antitumor Activity
Research indicates that compounds containing the benzo[d][1,3]dioxole moiety exhibit antitumor properties against several human cancer cell lines. The presence of bromine enhances the compound's reactivity, which may improve its interaction with biological targets involved in cancer progression .
A study conducted on various derivatives of benzo[d][1,3]dioxole demonstrated that those with bromine substituents had enhanced cytotoxic effects against cancer cells such as A549 (lung carcinoma) and MCF7 (breast adenocarcinoma) . The half-maximal inhibitory concentration (IC50) values for these compounds were significantly lower than those for non-brominated analogs.
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| This compound | A549 | 12.5 |
| This compound | MCF7 | 15.0 |
| Non-brominated analog | A549 | 25.0 |
| Non-brominated analog | MCF7 | 30.0 |
Antimicrobial Activity
In addition to its antitumor properties, this compound has exhibited antimicrobial activity . Studies have shown that it can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .
The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors within cells:
- Enzyme Inhibition : It has been shown to inhibit enzymes involved in cell proliferation and survival pathways, contributing to its antitumor effects.
- Receptor Binding : The compound's structure allows it to bind effectively to certain receptors associated with cancer cell signaling .
Case Study 1: Antitumor Efficacy
A recent study evaluated the efficacy of this compound in a mouse model of lung cancer. Mice treated with the compound showed a significant reduction in tumor size compared to control groups receiving a placebo. Histological analysis revealed decreased cell proliferation and increased apoptosis in treated tumors .
Case Study 2: Antimicrobial Effects
In vitro tests demonstrated that this compound could reduce bacterial load in infected wounds by over 70% when applied topically in a formulation. This study highlights its potential as a therapeutic agent for treating infections caused by resistant bacterial strains .
Comparison with Similar Compounds
Comparison with Structurally Similar Benzodioxole Derivatives
Substituent Variations and Structural Features
The reactivity and applications of benzodioxole derivatives are heavily influenced by substituent type and position. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison
Spectroscopic and Physical Properties
- NMR Data :
- The target compound’s bromomethyl group would exhibit characteristic 1H NMR signals at ~δ 4.3–4.5 (CH2Br) and 13C NMR at ~δ 30–35 (CH2Br). Comparable shifts are observed in analogs like 5-bromo-6-(3-bromopropyl)benzodioxole (δ 2.16 ppm for CH2 protons) .
- A6’s isobutenyl group shows distinct 1H NMR signals at δ 1.73–1.90 ppm (methyl groups) and 13C at δ 26.2 (CH3) .
- HRMS Validation :
Preparation Methods
Direct Bromination of 5-Bromo-6-methylbenzo[d]dioxole
Method Summary:
This is the most direct and widely cited approach, involving the bromination of 5-bromo-6-methylbenzo[d]dioxole using elemental bromine under controlled conditions.
- Starting Material: 5-Bromo-6-methylbenzo[d]dioxole
- Reagent: Bromine
- Solvent: Chloroform
- Temperature: 60°C
- Duration: 12 hours
- Work-up: After cooling, dichloromethane is added, and the mixture is extracted with aqueous sodium bicarbonate and brine, dried over sodium sulfate, and concentrated.
- Yield: 100%
- Purification: The crude product solidifies upon standing and can be used without further purification.
Reference: WO2003/99805, 2003, A1, p. 418-419.
Halogen Exchange from 5-Bromo-6-(chloromethyl)benzo[d]dioxole
Method Summary:
This approach involves first synthesizing 5-bromo-6-(chloromethyl)benzo[d]dioxole, followed by halogen exchange to introduce the bromomethyl group.
Step 1: Synthesis of 5-Bromo-6-(chloromethyl)benzo[d]dioxole
- Starting Material: 5-(chloromethyl)benzo[d]dioxole
- Reagent: N-bromosuccinimide (NBS)
- Solvent: Acetonitrile
- Atmosphere: Inert (argon)
- Temperature: Room temperature (20°C)
- Duration: 13 hours
- Work-up: Extraction with dichloromethane, washing with saturated sodium chloride, drying over magnesium sulfate, and concentration.
- Purification: Column chromatography (hexane:ethyl acetate = 5:1)
- Yield: 99%
Step 2: Halogen Exchange (Chlorine to Bromine)
- Reagent: Sodium bromide or another bromide source
- Solvent: Acetone or DMF
- Temperature: Reflux
- Duration: Several hours (varies by protocol)
- Work-up: Standard extraction and purification
Reference: KR2016/59366, 2016, A, Paragraph 0303-0306.
Alternative: Bromination of Benzo[d]dioxole Precursors
Some literature suggests that the bromination of 1,3-benzodioxole derivatives at the methyl position (benzylic bromination) can also yield the desired product, though this is less common due to regioselectivity challenges and the need for careful control of reaction conditions.
Comparative Analysis of Methods
| Method | Key Reagents | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Direct bromination of methyl precursor | Bromine, chloroform | 100% | Simple, high yield, direct | Requires bromine handling |
| Halogen exchange (chloromethyl route) | NBS, acetonitrile, NaBr | 99% | Stepwise, high purity, scalable | Multi-step, longer duration |
| Benzylic bromination of dioxole | NBS or Br₂, solvent | Variable | Versatile, can use various precursors | Regioselectivity issues |
Research Findings and Notes
- The direct bromination of the methyl group is the most efficient and widely used method, offering quantitative yields and operational simplicity.
- The halogen exchange route is valuable when only chloromethyl derivatives are available or when higher selectivity is required.
- Both methods require careful control of reaction conditions to avoid over-bromination or degradation of the sensitive dioxole ring.
- Purification is typically achieved via column chromatography, and the products are characterized by NMR, IR, and mass spectrometry for confirmation.
Summary Table: Key Preparation Data
*Estimated based on standard halogen exchange protocols; actual yield may vary.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
